Tetrahydrofurospongin-2
Description
Tetrahydrofurospongin-2 is a furanoterpene isolated from marine sponges of the genus Spongia, particularly S. officinalis. Its molecular formula is C21H30O3 (molecular weight: 330.46 g/mol), featuring a furan ring system with additional hydrogenation and hydroxylation patterns that distinguish it from other members of the furospongin family . The compound’s stereochemistry and functional groups, such as hydroxyl and ketone moieties, have been elucidated through UV, IR, and <sup>1</sup>H NMR analyses .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(4S,8R)-1,11-bis(furan-3-yl)-4,8-dimethylundecan-6-one |
InChI |
InChI=1S/C21H30O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-12,15-18H,3-8,13-14H2,1-2H3/t17-,18+ |
InChI Key |
GUCJAPKUQUQDNJ-HDICACEKSA-N |
Isomeric SMILES |
C[C@H](CCCC1=COC=C1)CC(=O)C[C@@H](C)CCCC2=COC=C2 |
Canonical SMILES |
CC(CCCC1=COC=C1)CC(=O)CC(C)CCCC2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Furanoterpenes
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Tetrahydrofurospongin-2 and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |
|---|---|---|---|---|
| This compound | C21H30O3 | 330.46 | Fully saturated furan ring, hydroxyl group at C-11 | Spongia officinalis |
| Furospongin-2 | C21H28O3 | 328.44 | α,β-unsaturated ketone; ∆<sup>12,13</sup> double bond | Spongia officinalis |
| Isofurospongin-2 | C21H28O3 | 328.44 | Isomeric configuration at C-13; unsaturated side chain | Spongia officinalis |
| Dihydrofurospongin-2 | C21H30O3 | 330.46 | Partially hydrogenated ∆<sup>12,13</sup> bond; hydroxyl at C-11 | Spongia officinalis |
| Irciformonin B | C22H32O5 | 376.48 | Epoxy group at C-7/C-8; additional oxygenation | Ircinia formosana |
Key Observations:
Hydrogenation Patterns :
- This compound is distinguished by full saturation of the furan ring and side chain, unlike Furospongin-2, which retains an α,β-unsaturated ketone .
- Dihydrofurospongin-2 shares the same molecular formula as this compound but differs in the position of hydrogenation (partial saturation at ∆<sup>12,13</sup> vs. full saturation) .
Stereochemical Variations :
- Isofurospongin-2 is an isomer of Furospongin-2, with a distinct configuration at C-13 confirmed via <sup>1</sup>H NMR and Mosher ester analysis .
- This compound’s stereochemistry at C-11 (R configuration) was resolved using Mosher’s method, a technique also applied to nitenin derivatives .
Functional Group Diversity :
Analytical and Spectroscopic Differentiation
- UV/IR Spectroscopy :
- LC–MS/MS Fragmentation: this compound (C21H30O3) and Dihydrofurospongin-2 produce diagnostic ions at m/z 135, characteristic of furanoterpene backbones. However, their fragmentation patterns differ due to hydrogenation levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
